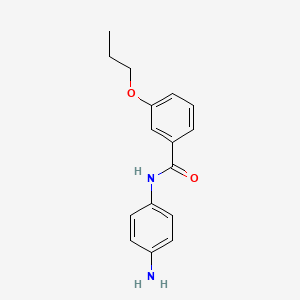N-(4-Aminophenyl)-3-propoxybenzamide
CAS No.: 1020055-03-1
Cat. No.: VC2904257
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020055-03-1 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(4-aminophenyl)-3-propoxybenzamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) |
| Standard InChI Key | XCFIVMDYKOXBPD-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |
Introduction
Physical and Chemical Properties
N-(4-Aminophenyl)-3-propoxybenzamide possesses several distinctive physical and chemical properties that define its behavior in various experimental conditions. The compound is identified by its unique Chemical Abstracts Service (CAS) registry number 1020055-03-1, which serves as its international identifier in chemical databases and literature .
Basic Properties
The compound features a molecular formula of C16H18N2O2, corresponding to a precise molecular weight of 270.33 g/mol . This molecular structure encompasses a benzamide core with specific functional group modifications that contribute to its chemical behavior and potential applications.
Table 1: Basic Physical Properties of N-(4-Aminophenyl)-3-propoxybenzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H18N2O2 | |
| Molecular Weight | 270.33 g/mol | |
| Density | 1.187±0.06 g/cm³ (Predicted) | |
| Boiling Point | 386.9±27.0 °C (Predicted) | |
| Acid Coefficient (pKa) | 13.05±0.70 (Predicted) |
Structural Features
The compound contains several key functional groups that define its chemical behavior:
-
Aminophenyl group: The amino (-NH2) substituent at the para position of one phenyl ring contributes to the compound's basic properties and provides a nucleophilic site for potential reactions.
-
Propoxy group: The propoxy (-OCH2CH2CH3) substituent at the meta position of the other phenyl ring contributes lipophilicity and steric bulk to the molecule.
-
Amide linkage: The central amide bond (-NHCO-) connects the two substituted phenyl rings and plays a crucial role in hydrogen bonding interactions.
These structural features collectively influence the compound's solubility, reactivity, and potential biological interactions.
Research Findings and Biological Activity
| Compound | R Group | X Group | SIRT1 Inhibition (%) | SIRT2 Inhibition (%) | Selectivity Ratio (SIRT1/SIRT2) |
|---|---|---|---|---|---|
| Tenovin-42 | Cl | O nPr | 23.5 ± 2 | 96.1 ± 1 | 5.0 |
| Tenovin-43 | Cl | O nBu | 21.5 ± 1 | 99.6 ± 3 | 26.9 |
| Tenovin-44 | H | O nBu | 36.5 ± 5 | 88.2 ± 2 | 5.1 |
Note: Inhibition values measured at 60 μM concentration of inhibitor ± SE (standard error, n = 2)
While N-(4-Aminophenyl)-3-propoxybenzamide is structurally distinct from these tenovin analogs, the presence of the propoxy group at the 3-position is noteworthy. This structural feature is similar to the alkoxy substituents that contributed to enhanced SIRT2 inhibition in the tenovin series, suggesting that N-(4-Aminophenyl)-3-propoxybenzamide might exhibit similar biochemical properties worthy of investigation.
Comparison with Similar Compounds
Structural Isomers
N-(4-Aminophenyl)-3-propoxybenzamide has a structural isomer, N-(4-Aminophenyl)-4-propoxybenzamide (CAS: 1020056-61-4), which differs in the position of the propoxy substituent (4-position versus 3-position). This positional difference potentially affects the compound's electronic properties, molecular geometry, and biological interactions.
Table 3: Comparison of N-(4-Aminophenyl)-3-propoxybenzamide and Its 4-Propoxy Isomer
| Property | N-(4-Aminophenyl)-3-propoxybenzamide | N-(4-Aminophenyl)-4-propoxybenzamide |
|---|---|---|
| CAS Number | 1020055-03-1 | 1020056-61-4 |
| Molecular Formula | C16H18N2O2 | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol | 270.33 g/mol |
| Propoxy Position | 3-position (meta) | 4-position (para) |
| Primary Use | Research | Research |
The positional isomerism between these compounds could result in different biological activities and chemical properties. Para-substituted aromatic compounds often display different reactivity profiles compared to their meta-substituted counterparts due to electronic and steric factors.
Related Benzamide Derivatives
Beyond its immediate structural isomer, N-(4-Aminophenyl)-3-propoxybenzamide belongs to a broader class of benzamide derivatives with varying substituent patterns. These compounds have been explored for diverse applications, particularly in medicinal chemistry.
The research on tenovin analogs demonstrates how systematic modification of substituents on benzamide structures can fine-tune selectivity and potency against specific enzyme targets . For instance, analogs with increasing alkyl chain length in 4-alkoxy-substituents (from methoxy to ethoxy to propoxy to butoxy) showed progressive improvements in selectivity for SIRT2 over SIRT1 .
This structure-activity relationship underscores the potential significance of the specific substitution pattern in N-(4-Aminophenyl)-3-propoxybenzamide and suggests avenues for further structural optimization depending on the desired application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume